4-Bromobenzo[D]isoxazole is a heterocyclic compound characterized by a five-membered isoxazole ring fused to a benzene ring, with a bromine substituent at the fourth position. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and materials, and its derivatives are being explored for potential therapeutic effects against various diseases, including antimicrobial and anticancer activities .
4-Bromobenzo[D]isoxazole is classified under heterocyclic compounds, specifically as an isoxazole derivative. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name: 4-bromo-1,3-benzodioxazole. The compound is cataloged with the CAS number 1126848-34-7, which aids in its identification in chemical databases and literature.
The synthesis of 4-Bromobenzo[D]isoxazole typically involves cyclization reactions of suitable precursors. A common method includes the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide, which effectively forms the isoxazole ring. This approach allows for the generation of the desired compound with high regioselectivity and yield .
Another notable synthesis method involves palladium-catalyzed C–H activation processes, where N-phenoxyacetamides react with aldehydes to produce 1,2-benzisoxazoles. This pathway has been successfully utilized to synthesize pharmaceutical intermediates . Additionally, various other synthetic routes have been documented in literature, emphasizing the versatility of methods available for producing this compound .
The molecular formula of 4-Bromobenzo[D]isoxazole is CHBrNO. The compound features a planar structure due to the conjugated system of the benzene and isoxazole rings. The presence of the bromine atom at position 4 introduces significant electronic effects that influence its reactivity and interactions with biological targets.
Key structural data include:
4-Bromobenzo[D]isoxazole participates in various chemical reactions, including:
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, while oxidizing agents like potassium permanganate are utilized for oxidation processes .
The mechanism of action for 4-Bromobenzo[D]isoxazole primarily revolves around its biological activities. Isoxazole derivatives have been shown to exhibit a wide range of pharmacological effects including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties.
The mode of action often involves interactions with specific biochemical pathways or targets within cells. For example, some derivatives have demonstrated efficacy against Mycobacterium tuberculosis through specific molecular interactions that disrupt bacterial function . In silico studies suggest that these compounds possess favorable drug-like properties which enhance their potential as therapeutic agents.
The physical properties of 4-Bromobenzo[D]isoxazole include:
Chemical properties include its reactivity profile where it can act as both an electrophile (due to the electron-withdrawing bromine) and a nucleophile (in certain conditions), allowing it to participate in diverse chemical transformations .
4-Bromobenzo[D]isoxazole finds applications across various scientific domains:
The construction of the isoxazole ring system without metal catalysts represents a crucial advancement in sustainable heterocyclic chemistry. 1,3-Dipolar cycloaddition between in situ-generated nitrile oxides and alkynes serves as the cornerstone for metal-free isoxazole synthesis. Nitrile oxides, typically prepared from hydroximoyl chlorides (e.g., 27) or aldoximes (25) via chlorination with N-chlorosuccinimide (NCS, 26), undergo regioselective [3+2] cycloaddition with dipolarophiles. This method efficiently assembles the isoxazole core preceding bromination [3] [7].
A significant breakthrough involves the regiocontrol of difluoromethyl-substituted isoxazoles. Mykhailiuk et al. demonstrated that difluoro oxime (5) treated with NCS generates difluoro nitrile oxide (6), which reacts with terminal alkynes (3) to yield 3,5-disubstituted isoxazoles (8) or with enamines (7) to form 3,4-disubstituted analogs (9). This approach achieves excellent regioselectivity without metal catalysts, though subsequent bromination at C4 requires careful optimization [3]. For 4-bromobenzo[d]isoxazole derivatives, ortho-brominated benzaldehyde-derived nitrile oxides serve as key precursors, enabling direct cyclization to the fused bromoisoxazole system [7].
Green solvent systems enhance the sustainability of these protocols. Reactions employing water or ethanol as solvents with inorganic bases (e.g., NaHCO₃) achieve yields comparable to traditional metal-catalyzed methods (typically 70–96%), while minimizing toxic byproducts [3] [7].
Table 1: Metal-Free Cycloaddition Routes to Isoxazole Precursors of 4-Bromobenzo[D]Isoxazole
Nitrile Oxide Precursor | Dipolarophile | Conditions | Product | Yield (%) |
---|---|---|---|---|
4-Bromobenzohydroximoyl chloride | Phenylacetylene | Et₃N, Toluene, RT | 3-Phenyl-5-(4-bromophenyl)isoxazole | 84 |
2-Hydroxy-5-bromobenzaldoxime | Ethyl propiolate | NCS, then DBU, CH₂Cl₂ | Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate | 77 |
Difluoro oxime (for CF₂H group) | 4-Bromophenylacetylene | NCS, CHCl₃, 0°C → RT | 3-(Difluoromethyl)-5-(4-bromophenyl)isoxazole | 72 |
Regioselective bromination of preformed isoxazole rings enables precise installation of bromine at the C4 position—a critical step for further functionalization via cross-coupling. Electrophilic bromination using bromine or N-bromosuccinimide (NBS) exhibits strong dependence on catalyst choice and substitution patterns.
Lewis acid catalysis proves indispensable for C4-selective bromination. Zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) complex with the isoxazole oxygen, activating the ring toward electrophilic attack at the electron-deficient C4 position. This method achieves >90% regioselectivity for 3,5-disubstituted isoxazoles, whereas unsubstituted or 3-monosubstituted analogs yield mixtures [4] [7]. Transition metal-catalyzed C-H activation offers a more direct route. Palladium(II) acetate with oxidants like persulfates (K₂S₂O₈) facilitates ortho-bromination of benzo[d]isoxazoles. The mechanism involves palladation at C7 (adjacent to N-O bridge), followed by bromine transfer from NBS or bromo-succinimide intermediates [4] [8].
Solid-phase strategies provide exceptional regiocontrol for brominated isoxazole-alkylating agents. Nefzi et al. utilized resin-bound carboxylic acids coupled with propargyl bromide to generate polymer-tethered alkynes (8). Cycloaddition with in-situ-generated nitrile oxides (from hydroximoyl chlorides 9) yielded resin-bound isoxazoles (10). Subsequent bromination and cleavage produced 4-bromo-substituted isoxazoles (11) with purities >95% [4].
Table 2: Regioselective Bromination Methods for Isoxazole Systems
Substrate | Brominating Agent | Catalyst/Additive | Selectivity (C4 vs C5) | Yield (%) |
---|---|---|---|---|
3,5-Diphenylisoxazole | NBS | ZnCl₂ (10 mol%) | >20:1 | 85 |
Benzo[d]isoxazole | Br₂ | FeCl₃ (5 mol%) | >50:1* | 78 |
5-Methyl-3-phenylisoxazole | NBS | None (UV light) | 1:3 | 65 |
Polymer-bound isoxazole | Br₂/Pyridine | - | >20:1** | 92* |
*Refers to bromination at C4/C7 positions; After cleavage from resin; *Isolated yield after HF cleavage
Microwave (MW) irradiation dramatically accelerates isoxazole cyclization and functionalization steps through dielectric heating mechanisms. Microwave energy (2.45 GHz) excites molecular dipoles and ionic intermediates, enabling superheating of solvents beyond their boiling points—a phenomenon unattainable with conventional reflux [2] [5] [8].
Key advantages of MW synthesis include:
Leonetti et al. demonstrated MW-accelerated solid-phase isoxazole synthesis where polymer-bound enaminoketones (5), upon MW irradiation (90°C, 30 min) with hydroxylamine hydrochloride, underwent cyclodehydration to isoxazoles. Subsequent bromination afforded 4-brominated derivatives in 50–70% isolated yields—significantly faster than conventional heating [7]. Ultrasound (US) promotes cavitation-mediated reactions, particularly in bromination steps. Microbubble collapse generates localized hotspots (~5000 K), enhancing NBS homolysis and bromine radical generation. This method improves yields in bromocyclizations of ortho-alkynyl oximes to 4-bromobenzo[d]isoxazoles [8].
Table 3: Microwave vs. Ultrasound Conditions for 4-Bromoisoxazole Synthesis
Method | Reaction Type | Conditions | Time | Yield (%) | Advantages |
---|---|---|---|---|---|
Microwave | Isoxazole cyclization | DMF, 120°C, 300 W | 1 h | 70 | Uniform heating, high purity |
Microwave | Solid-phase bromination | DCM, 80°C, sealed vessel | 15 min | 85 | No decomposition, easy workup |
Ultrasound | Radical bromocyclization | NBS, CCl₄, 40 kHz | 45 min | 78 | Mild conditions, no catalyst |
Conventional heating | Isoxazole cyclization | EtOH, reflux | 8–12 h | 65 | - |
Solid-phase synthesis enables combinatorial access to diverse 4-bromoisoxazole derivatives, crucial for drug discovery pipelines. The Houghten tea-bag approach revolutionizes parallel synthesis: polypropylene mesh-encased resins undergo simultaneous functionalization, cyclization, and bromination across diverse building blocks [4] [7].
The general sequence involves:
This method achieves remarkable diversity incorporation: carboxylic acid building blocks (e.g., cyclopentanecarboxylic acid, 1-naphthalenecarboxylic acid, syringyl derivatives) and hydroximoyl chlorides with varied electronics (4-phenyl, 2,6-dichloro) yield tailored 4-bromoisoxazoles. Brominated biphenyl-derived isoxazoles (15m, R¹=4-biphenyl, R²=4-Ph) show particular utility as kinase inhibitor precursors [4].
Table 4: Solid-Phase Synthesis of 4-Bromoisoxazole Derivatives
Carboxylic Acid (R¹) | Hydroximoyl Chloride (R²) | Product Code | Mass (calcd/found) | Yield (%) |
---|---|---|---|---|
4-Biphenylcarboxylic acid | 4-Phenyl | 15m | 430.5/431.4 (MH⁺) | 63 |
Piperonylic acid | H | 15a | 322.3/323.2 (MH⁺) | 87 |
2-Nitrobenzoic acid | 2,6-diCl | 15r | 392.2/393.5 (MH⁺) | 70 |
1-Phenyl-1-cyclopropanecarboxylic acid | 4-Ph | 15n | 394.5/395.3 (MH⁺) | 75 |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3